Ethyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
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Description
Ethyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate is a useful research compound. Its molecular formula is C15H20N6O4 and its molecular weight is 348.363. The purity is usually 95%.
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Scientific Research Applications
Material Science and Coordination Chemistry
Compounds structurally related to triazines and purines have shown promise in material science and coordination chemistry. For instance, a study focusing on coordination polymers derived from isomeric 1,2,4-triazole ligands, substituted by pyridine and acetate ethyl ester groups, has led to the construction of novel three-dimensional coordination polymers with potential applications in catalysis, molecular recognition, or as part of functional materials (Hu et al., 2016).
Organic Synthesis and Reactivity Studies
The reactivity of similar compounds, particularly in the presence of ethyl acetoacetate, has been a subject of research, offering insights into potential synthetic applications. For instance, reactions involving ethyl acetoacetate and derivatives of triazine have been studied to understand the formation of various complex molecules, highlighting the compound's potential in synthetic organic chemistry (Lavergne, Viallefont, & Daunis, 1975).
Supramolecular Chemistry and Gas Uptake
In the context of supramolecular chemistry, triazine-based frameworks have been synthesized and shown to have high gas uptake capacities, indicating potential applications in gas storage or separation technologies (Bhunia, Vasylyeva, & Janiak, 2013).
Biochemical and Pharmacological Research
While the specific application of Ethyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate in pharmacological research is not detailed, structurally related compounds have been investigated for their biological activities, such as antimicrobial properties and their potential as anticancer agents (Sztanke et al., 2017), (Hassan, 2013).
Properties
IUPAC Name |
ethyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-6-25-10(22)7-20-14-16-12-11(21(14)9(3)8(2)17-20)13(23)19(5)15(24)18(12)4/h9H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMNSWSSPYKFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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